2-Trifluoroacetylhydroquinone
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Overview
Description
2-Trifluoroacetylhydroquinone is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a hydroquinone moleculeThe molecular formula of this compound is C12H3F9O5, and it has a molecular weight of 398.1348 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoroacetylhydroquinone typically involves the reaction of hydroquinone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Hydroquinone+Trifluoroacetic Anhydride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoroacetylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-Trifluoroacetylhydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying biological redox processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Trifluoroacetylhydroquinone involves its ability to participate in redox reactions. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress responses, such as tyrosinase, which it inhibits by binding to the active site and preventing the conversion of tyrosine to melanin .
Comparison with Similar Compounds
Hydroquinone: A parent compound with similar redox properties but lacking the trifluoroacetyl group.
Quinones: Compounds with a similar structure but different functional groups, such as benzoquinone and naphthoquinone.
Quinolines: Nitrogen-containing analogs with diverse biological activities
Uniqueness: 2-Trifluoroacetylhydroquinone is unique due to the presence of the trifluoroacetyl group, which enhances its reactivity and stability compared to other hydroquinone derivatives. This makes it particularly valuable in applications requiring robust redox activity and chemical stability.
Properties
IUPAC Name |
1-(2,5-dihydroxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNIAUJPESWBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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